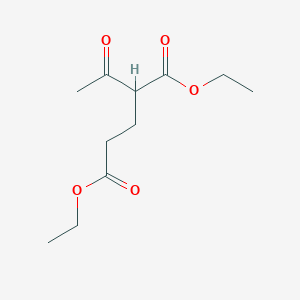

Diethyl 2-acetylglutarate

Description

Diethyl 2-acetylglutarate, also known as Diethyl α-acetylglutarate, is a keto-diester that serves as a key intermediate in the synthesis of a variety of more complex molecules. nist.gov Its chemical properties are largely dictated by the reactivity of the ketone and the two ester functional groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O₅ | nist.gov |

| Molecular Weight | 230.26 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 154 °C at 11 mmHg | chemicalbook.com |

| Density | 1.071 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.439 | chemicalbook.com |

| Identifier Type | Identifier | Source |

|---|---|---|

| CAS Registry Number | 1501-06-0 | nist.gov |

| EC Number | 216-114-0 | sigmaaldrich.com |

| PubChem Substance ID | 24894219 | sigmaaldrich.com |

Early research on this compound established its utility as a versatile reagent in condensation reactions. A notable early application appeared in 1967, when Fahrenholtz and his colleagues reported a novel synthesis for cannabinoids, including Δ⁹-cis-THC. frontiersin.org Their strategy involved a von Pechmann condensation between olivetol (B132274) and this compound to produce a coumarin (B35378) intermediate, which was a critical step in the multi-step synthesis of the cannabinoid structure. frontiersin.org This early work highlighted the compound's value in constructing complex carbocyclic and heterocyclic systems. The Pechmann condensation, a classic method for synthesizing coumarins, remains a significant reaction involving this compound. semanticscholar.orgmdpi.com

In modern chemical science, this compound continues to be a relevant precursor in the synthesis of high-value molecules, particularly in medicinal chemistry. Research has demonstrated its use in the preparation of furocoumarins, which are being investigated as potential inhibitors of HIV-1 integrase. chemicalbook.com Furthermore, it serves as a starting material in the synthesis of psoralen-based immunoproteasome inhibitors. nih.gov

The compound's application has also expanded into materials science. It is used in the Pechmann condensation to create specific coumarin derivatives which are then incorporated into novel carbohydrate-functionalized polymers. semanticscholar.orgmdpi.com These polymers, based on poly(ethylene glycol) (PEG) and poly(lactic-co-glycolic acid) (PLGA), are designed for biomedical applications such as nanoparticles for drug delivery. mdpi.com The coumarin moiety, derived from this compound, can also serve as a fluorescent probe for tracking. mdpi.com

The research trajectory for this compound has evolved from its foundational use in classic organic reactions to its application in highly specialized fields. Initially employed as a building block in condensation reactions to create coumarins and other heterocyclic structures, its role has become more targeted over time. frontiersin.orgsemanticscholar.org

The progression of its use is evident in the increasing complexity of the target molecules. While early applications focused on the total synthesis of natural products like cannabinoids frontiersin.org, more recent research leverages the compound to create functional molecules with specific biological or material properties. This includes its use in synthesizing various nitrogen and sulfur-containing heterocycles and 2-methylenepyrrole derivatives. researchgate.netacs.org The trajectory shows a clear path from its role as a general synthetic intermediate to a key component in the development of potential therapeutics and advanced functional materials. chemicalbook.commdpi.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-acetylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOGMCQLKMLNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241682 | |

| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-06-0 | |

| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-acetylglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1501-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2-acetyl-, 1,5-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-acetylglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies Utilizing Diethyl 2 Acetylglutarate

Diethyl 2-acetylglutarate as a Key Building Block in Organic Synthesis

The reactivity of this compound makes it an important starting material for the synthesis of various heterocyclic compounds and other complex organic structures. Its ester and ketone functionalities provide multiple reaction sites, enabling chemists to construct intricate molecular architectures.

Von Pechmann Condensation Reactions with this compound

The Von Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. arkat-usa.org this compound has proven to be a valuable β-ketoester in this reaction, leading to the formation of coumarin (B35378) derivatives with a carboxylic acid side chain. frontiersin.orgnih.gov

The reaction of phenols with this compound under acidic conditions yields coumarin-3-propanoic acid derivatives. frontiersin.orgnih.gov For instance, the condensation of olivetol (B132274) with this compound produces a coumarin intermediate that is a precursor in the synthesis of cannabinoids. frontiersin.org Similarly, reacting 2-methylresorcinol (B147228) with this compound results in the formation of a corresponding coumarin. nih.govresearchgate.net This reaction is a key step in producing functionalized coumarins that can be further modified for various applications. nih.gov

| Reactants | Product | Reference |

| Olivetol and this compound | Coumarin intermediate for cannabinoid synthesis | frontiersin.org |

| 2-Methylresorcinol and this compound | Coumarin-3-propanoic acid derivative | nih.govresearchgate.net |

A notable application of the Von Pechmann condensation involving this compound is in the synthesis of cannabinoids. frontiersin.org In a synthetic route developed in 1967, olivetol was condensed with this compound to form a coumarin intermediate. frontiersin.org This intermediate was then subjected to a series of reactions, including intramolecular condensation, protection of the ketone, hydrogenation, and Grignard reactions, to ultimately yield Δ⁹-cis-THC, an isomer of tetrahydrocannabinol. frontiersin.org This synthetic strategy highlights the importance of this compound in accessing complex and medicinally relevant scaffolds. frontiersin.org

The efficiency of coumarin synthesis via the Von Pechmann condensation can be influenced by various reaction parameters. The choice of catalyst is crucial, with various solid acid catalysts being explored to promote the reaction under environmentally friendly conditions. nih.gov For the reaction involving this compound, sulfuric acid has been traditionally used as a catalyst. nih.gov Studies have shown that the reaction conditions, such as temperature and reaction time, can be optimized to improve the yield of the desired coumarin product. For example, the reaction of 2-methylresorcinol with this compound was carried out at 0 °C. nih.gov Furthermore, the use of solvent-free conditions and alternative energy sources like microwave irradiation or ultrasound has been investigated for other Pechmann condensations to enhance reaction rates and yields. nih.govnih.gov

| Catalyst/Condition | Reactants | Outcome | Reference |

| Sulfuric Acid (H₂SO₄) | 2-Methylresorcinol and this compound | Formation of coumarin derivative | nih.gov |

| Sulfamic Acid | Activated and non-activated phenols and β-ketoesters | Moderate to excellent yields of C4-substituted coumarins | arkat-usa.org |

| Poly(4-vinylpyridinium) hydrogen sulfate | Substituted phenols and β-ketoester | Excellent yields of substituted coumarins under ultrasound irradiation | nih.gov |

Reactions with 1,2-Diaza-1,3-butadienes and this compound

This compound also participates in reactions with 1,2-diaza-1,3-butadienes, which are versatile reagents in heterocyclic synthesis. These reactions provide a pathway to novel nitrogen-containing heterocyclic compounds.

The reaction between 1,2-diaza-1,3-butadienes and this compound in an acidic medium leads to the formation of previously unknown 2-methylenepyrrole derivatives in high yields. researchgate.netacs.orgresearchgate.netnih.gov This reaction offers a straightforward method for constructing these specific pyrrole (B145914) structures, which are of interest in organic synthesis. acs.orgresearchgate.netnih.govresearchgate.net The reaction proceeds under mild conditions and provides access to a new class of heterocyclic compounds. acs.orgresearchgate.netnih.gov

Mechanistic Investigations of Pyrrole Formation

The synthesis of highly functionalized pyrroles represents a significant area of organic chemistry, and this compound serves as a key precursor in certain methodologies. Research has shown that the reaction of this compound with 1,2-diaza-1,3-butadienes in an acidic medium yields 2-methylenepyrrole derivatives in high yields. nih.govacs.orgacs.org

Mechanistic investigations into related pyrrole syntheses suggest a multi-step pathway catalyzed by Lewis acids. nih.govnist.gov The proposed mechanism proceeds as follows:

Coordination: The Lewis acid catalyst coordinates to an enolsilyl derivative of the ketoester.

1,4-Addition: This is followed by a 1,4-addition of the coordinated species onto the azo-ene system of the 1,2-diaza-1,3-butadiene.

Silyl (B83357) Group Migration: A key step involves the migration of the silyl group from a hydrazonic nitrogen to an amidic nitrogen.

Cleavage and Cyclization: Subsequent acidic cleavage of the silyl group and a final internal heterocyclization step afford the final pyrrole product. nih.govnist.gov

While this specific mechanism was detailed for α-(N-enamino)-hydrazones, it provides a plausible framework for understanding the analogous reaction with this compound to form 2-methylenepyrroles under acidic conditions. nih.govnist.gov

Claisen Condensation and this compound in Labeled Compound Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an ester enolate with another ester molecule, yielding a β-keto ester. iupac.org An intramolecular Claisen condensation, known as the Dieckmann condensation, is effective for forming 5- or 6-membered rings. iupac.org This reaction is particularly valuable in the synthesis of complex molecules where a 1,3-dicarbonyl motif is required. researchgate.net

While direct examples of using this compound in labeled compound synthesis via Claisen condensation are not extensively documented in the provided sources, the principle is well-established with structurally similar compounds. For instance, ¹³C-labeled 2-ketoglutarate derivatives have been synthesized using Claisen condensation for use as metabolic probes. nih.gov In one such synthesis, labeled oxalic acid and succinic acid were used as precursors to generate diethyl [U-¹³C₅]-2-ketoglutarate. nih.gov This demonstrates that by starting with an isotopically labeled precursor, such as labeled acetyl-CoA or a labeled glutarate derivative, the Claisen condensation can be employed to create complex labeled molecules.

Theoretically, a labeled version of this compound could be synthesized or used in a subsequent Claisen or Dieckmann condensation. For example, an intramolecular Dieckmann condensation of this compound itself, if appropriately labeled, could lead to a labeled cyclic β-keto ester, a valuable intermediate in the synthesis of isotopically marked bioactive molecules. This approach allows for the introduction of isotopes like ¹³C or ¹⁴C at specific positions for use in metabolic studies or as tracers in biological systems. nih.govCurrent time information in Bangalore, IN.

Other Condensation Reactions and their Products

Beyond pyrrole formation, this compound is a key reactant in other important condensation reactions, most notably the Pechmann condensation for the synthesis of coumarins. The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions.

A significant application is the synthesis of cannabinoid precursors. In a reported synthesis of (±)-Δ⁹-cis-THC, the initial step is a von Pechmann condensation between olivetol (a substituted resorcinol) and this compound. mdpi-res.com This reaction, catalyzed by an acid such as p-toluenesulfonic acid or dry HCl gas, yields a coumarin intermediate which is then advanced through several steps to the final product. Current time information in Bangalore, IN.mdpi-res.com Similarly, the condensation of 2-methylresorcinol with this compound in acidic media affords the corresponding coumarin, ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate. Current time information in Bangalore, IN.acs.org

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Pechmann Condensation | Olivetol + this compound | Coumarin (Cannabinoid precursor) | mdpi-res.com |

| Pechmann Condensation | 2-Methylresorcinol + this compound | Substituted Coumarin | acs.org |

| Pechmann Condensation | 2-Ethylresorcinol (B1352941) + this compound | Substituted Coumarin | Current time information in Bangalore, IN. |

| Reaction with 1,2-Diaza-1,3-butadienes | 1,2-Diaza-1,3-butadiene + this compound | 2-Methylenepyrrole | nih.govacs.org |

Mechanistic Studies of Reactions Involving this compound

Elucidation of Reaction Pathways and Intermediates

The synthetic utility of this compound is underscored by the well-defined reaction pathways and identifiable intermediates that characterize its transformations. In the synthesis of cis-tetrahydrocannabinol (cis-THC), this compound is first converted to a coumarin intermediate (14) via a Pechmann condensation. mdpi-res.com This intermediate undergoes a subsequent intramolecular condensation (a Dieckmann-type reaction) using sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) to produce a key ketone intermediate (15). mdpi-res.com Further transformations, including hydrogenation, lead to a cis-lactone intermediate (16) before arriving at the target molecule. mdpi-res.com

In a different synthetic strategy, this compound is used as a precursor for a trielectrophile, methyl 6-chloro-5-oxohexanoate (12). This intermediate is then employed in a multi-step sequence involving amino substitution to construct complex bicyclic piperazine (B1678402) analogues.

The formation of pyrroles from this compound and 1,2-diaza-1,3-butadienes also proceeds through distinct intermediates. The reaction involves the initial formation of α-(N-enamino)-hydrazones which then undergo a catalyzed ring closure to yield the pyrrole structure. nist.gov These examples highlight how this compound can be strategically modified to generate key reactive intermediates that serve as hubs for further molecular elaboration.

Influence of Catalysts and Reaction Conditions

The outcome of reactions involving this compound is highly dependent on the choice of catalysts and reaction conditions.

Acid Catalysis: The Pechmann condensation to form coumarins is typically performed under acidic conditions. Catalysts such as dry hydrogen chloride (HCl) gas in ethanol (B145695), methanesulfonic acid, or p-toluenesulfonic acid in benzene (B151609) are effective. Current time information in Bangalore, IN.mdpi-res.com For example, passing dry HCl gas through an ethanol solution of 2-ethylresorcinol and this compound at 0 °C, followed by stirring at room temperature, affords the desired coumarin in high yield. Current time information in Bangalore, IN. Similarly, using methanesulfonic acid at room temperature for 12 hours also effectively catalyzes the condensation. The formation of 2-methylenepyrrole derivatives from this compound also requires an acidic medium. nih.govacs.org

Base Catalysis: Base-catalyzed reactions are crucial for activating the α-carbon of the ketoester moiety. In the synthesis of the cis-THC skeleton, a strong base, sodium hydride (NaH), is used to facilitate the intramolecular Dieckmann condensation to form a five-membered ring. mdpi-res.com

Metal Catalysis: Hydrogenation reactions on intermediates derived from this compound often employ metal catalysts. For instance, Raney Nickel (Raney Ni) is used under vigorous conditions to hydrogenate a coumarin-derived intermediate in the synthesis of cis-THC. mdpi-res.com

| Reaction | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Dry HCl gas | 0 °C to RT, Ethanol | Coumarin | Current time information in Bangalore, IN. |

| Pechmann Condensation | Methanesulfonic acid | 20 °C, 12 h | Coumarin | |

| Intramolecular Condensation | NaH | DMSO | Cyclic Ketone | mdpi-res.com |

| Pyrrole Formation | Acidic Medium (e.g., Lewis Acid) | - | 2-Methylenepyrrole | nih.govacs.orgnist.gov |

| Hydrogenation | Raney Ni | Vigorous conditions | Saturated Lactone | mdpi-res.com |

Stereochemical Outcomes in this compound Mediated Reactions

Controlling stereochemistry is a critical aspect of modern organic synthesis. Reaction sequences starting from this compound have been shown to yield products with specific stereochemical configurations. A prominent example is the synthesis of (±)-Δ⁹-cis-THC. mdpi-res.com The synthetic route, which begins with the Pechmann condensation of olivetol and this compound, ultimately produces the cis isomer of the final product. mdpi-res.com While the stereochemistry is set in later steps of the multi-stage synthesis, the initial framework provided by the glutarate derivative is compatible with the transformations required to achieve this specific stereochemical outcome. In related cannabinoid syntheses, mild reaction conditions are sometimes employed to favor the formation of specific intermediates, such as an ortho-quinone methyde, which can undergo intramolecular reactions like a hetero-Diels Alder to control the stereochemistry and avoid cationic intermediates that might lead to mixtures of isomers. mdpi-res.com This highlights that while this compound itself is achiral, it is a suitable starting block for complex, diastereoselective synthetic sequences.

Derivatization and Analog Synthesis from Diethyl 2 Acetylglutarate

Synthesis of Coumarin-Triazole Conjugates from Diethyl 2-acetylglutarate Derivatives

The synthesis of coumarin-triazole conjugates often begins with the Pechmann condensation, a classic method for coumarin (B35378) synthesis. In a notable application, 2-methylresorcinol (B147228) reacts with this compound in an acidic environment to produce a coumarin intermediate. researchgate.netmdpi.com This foundational coumarin structure is then further modified. For instance, propargylation of the coumarin, followed by a copper(I)-catalyzed Huisgen cycloaddition reaction with various azides, leads to the formation of N1-substituted 3-(1,2,3-triazolyl-methoxycarbonyl)coumarins or bis(coumarine-3-carboxylate)bis(triazole)alkandiyls. researchgate.net This "click chemistry" approach provides a mild and efficient pathway to a diverse library of coumarin-triazole hybrids. researchgate.netnih.gov

Applications in Anticancer Agent Development

Coumarin-triazole conjugates derived from this compound have demonstrated significant potential as anticancer agents. researchgate.netnih.gov The cytotoxic activity of these synthesized compounds has been evaluated against various cancer cell lines. researchgate.netnih.govnih.gov For example, certain bis(coumarine)bis(triazolylester) conjugates have shown selectivity towards HPV-negative human cervical cancer cells (C33 A), exhibiting potent activity at low micromolar concentrations (GI50 4.4–7.0 µM). researchgate.net

Mechanistic studies have revealed that these compounds can induce apoptosis in cancer cells. One of the most active coumarin–triazolyl ester conjugates was found to cause cell cycle arrest in the S/G2 phase and trigger early apoptosis in CaSki cervical cancer cells. researchgate.net The design of these molecules often involves creating hybrids that can effectively interact with biological targets. For instance, new coumarin-1,2,3-triazole hybrids have been synthesized and screened in silico against the Serine/threonine-protein kinase 24 (MST3). nih.gov Subsequent in vitro testing against human breast cancer (MCF-7) and lung cancer (A-549) cell lines confirmed the anticancer potential of these compounds, with some derivatives showing IC50 values comparable to the standard drug Doxorubicin. nih.gov Importantly, these promising compounds have shown no adverse effects on normal HEK-293 cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Coumarin-Triazole Conjugates

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7b (p-bromo) | MCF-7 | 29.32 | nih.gov |

| 7b (p-bromo) | A-549 | 21.03 | nih.gov |

| 7f (o-methoxy) | MCF-7 | 29.26 | nih.gov |

| 7f (o-methoxy) | A-549 | 22.41 | nih.gov |

| Doxorubicin (control) | MCF-7 | 28.76 | nih.gov |

| Doxorubicin (control) | A-549 | 20.82 | nih.gov |

Furocoumarin Derivatives Synthesized from this compound

The synthesis of furocoumarin derivatives from this compound represents another important avenue of research. A key synthetic route involves a five-step pathway that commences with resorcinol (B1680541) and this compound. scispace.comresearchgate.netresearchgate.net This process leads to the formation of N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides. scispace.comresearchgate.netresearchgate.net These rationally designed molecules have been specifically investigated for their biological activities.

Exploration of HIV-1 Integrase Inhibitory Potential

A significant application of these furocoumarin derivatives lies in their potential as inhibitors of HIV-1 integrase (IN). scispace.comresearchgate.netresearchgate.net HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. A series of novel N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides have been synthesized and their inhibitory potential against HIV-1 IN has been evaluated. researchgate.netresearchgate.net The activity of these compounds is often compared to known HIV-1 IN inhibitors like raltegravir. researchgate.net The development of such compounds is part of a broader effort to discover new antiviral agents with novel mechanisms of action. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Furocoumarins

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. nih.gov For the furocoumarin derivatives synthesized from this compound, SAR studies help in understanding how different substituents on the furocoumarin core influence their HIV-1 integrase inhibitory activity. researchgate.net While the provided search results highlight the synthesis and potential of these compounds as HIV-1 integrase inhibitors, detailed SAR data for this specific class of furocoumarins derived from this compound is not extensively elaborated in the snippets. However, the general principle of SAR is to systematically modify the chemical structure and assess the impact on biological activity, guiding the design of more effective inhibitors. nih.gov

Development of Carbohydrate-Functionalized Polymers Utilizing this compound Derived Coumarins

Coumarins derived from this compound have also found utility in the development of advanced drug delivery systems. mdpi.com Specifically, they have been incorporated into carbohydrate-functionalized polymers. mdpi.com The synthesis of these polymers often starts with the Pechmann condensation of 2-methylresorcinol and this compound to form a coumarin, which is then further functionalized. mdpi.com These coumarin moieties can be bonded to polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol) (PEG). researchgate.netmdpi.com The inclusion of coumarins is intended to potentially enhance the pharmaceutical activity of the polymers and to act as fluorescent probes for tracking. mdpi.com

Design of Polymeric Nanocarriers for Targeted Delivery

The functionalized polymers are used to create polymeric nanoparticles, which are versatile structures for drug delivery. researchgate.netmdpi.comnih.gov These nanocarriers can be engineered for high drug loading, controlled release, and targeted delivery to specific tissues or organs. nih.govnih.gov By functionalizing the surface of these nanoparticles with carbohydrate moieties such as glucose, galactose, and mannose, specific interactions with cell receptors can be achieved, enabling targeted drug delivery. mdpi.com This is particularly relevant in cancer therapy, where targeting tumor cells while minimizing effects on healthy tissue is a primary goal. nih.gov Nanoparticles prepared using a single oil-in-water emulsion methodology with functionalized PLGA have shown smooth surfaces, sizes ranging from 114–289 nm, low polydispersity, and a negative zeta potential, all of which are favorable characteristics for drug delivery applications. mdpi.com

Table 2: Properties of Functionalized PLGA Nanoparticles

| Property | Value Range | Reference |

|---|---|---|

| Size | 114 - 289 nm | mdpi.com |

| Polydispersity Index | Low | mdpi.com |

| Zeta Potential | -28.2 to -56.0 mV | mdpi.com |

¹³C-Labeled Diethyl 2-ketoglutarate Derivatives for Metabolic Tracing

The study of metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, often requires the use of isotopically labeled molecules to trace the fate of specific metabolites in vivo. Diethyl 2-ketoglutarate, a cell-permeable form of 2-ketoglutarate (2-KG), has been isotopically labeled with Carbon-13 (¹³C) to serve as a probe for monitoring the activity of key metabolic enzymes like 2-ketoglutarate dehydrogenase (2-KGDH). nih.govresearchgate.net The 2-KGDH enzyme is a major control point for metabolic flux in the TCA cycle, and its decarboxylation of 2-ketoglutarate is a critical step. nih.govresearchgate.net

To investigate this metabolic activity, researchers have synthesized ¹³C-labeled versions of 2-ketoglutaric acid, which are then converted into their more cell-permeable diethyl ester derivatives. nih.gov Two specific isotopologues, diethyl [1,2-¹³C₂]-2-ketoglutarate and diethyl [U-¹³C₅]-2-ketoglutarate, have been developed. nih.gov The synthesis of the parent-labeled 2-ketoglutaric acids was achieved in reasonable yields through a Claisen condensation reaction, a common method for producing 2-ketocarboxylic acid esters. nih.gov This process started with commercially available labeled precursors, specifically oxalic acid and succinic acid. nih.gov Following the synthesis of the labeled 2-ketoglutaric acids, they were esterified using acetyl chloride in ethanol (B145695) to produce the final diethyl ester derivatives. nih.gov

Once administered, these ester derivatives are rapidly taken up by cells, such as in the liver, where they are hydrolyzed back to their acid form and enter metabolic pathways. nih.govresearchgate.net High-resolution ¹³C NMR spectra of liver extracts have shown that the tracer is extensively metabolized within minutes, producing labeled glutamate, succinate (B1194679), and glucose, among other intermediates. nih.gov

Table 1: Synthesized ¹³C-Labeled Diethyl 2-ketoglutarate Derivatives

| Labeled Compound | Starting Materials | Labeling Pattern | Primary Application |

| Diethyl [1,2-¹³C₂]-2-ketoglutarate | [1,2-¹³C₂]-Oxalic acid, Succinic acid | Labeled at C1 and C2 positions | Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) |

| Diethyl [U-¹³C₅]-2-ketoglutarate | [U-¹³C₂]-Oxalic acid, [U-¹³C₄]-Succinic acid | Uniformly labeled at all 5 carbon positions | Non-hyperpolarized steady-state ¹³C isotopomer experiments |

Synthesis of Isotopic Analogs for Advanced Spectroscopic Studies

The design and synthesis of specific isotopic analogs of diethyl 2-ketoglutarate are tailored for advanced spectroscopic techniques, particularly hyperpolarized (HP) ¹³C Magnetic Resonance Spectroscopy (MRS). nih.gov This method, which utilizes dissolution dynamic nuclear polarization (DNP), dramatically enhances the signal of ¹³C-labeled compounds, allowing for real-time in vivo tracking of metabolic processes. nih.gov

The choice of labeling pattern is critical for the success of these studies. nih.gov Several factors influence the tracer's design. A key requirement is a long spin-lattice relaxation time (T₁), as the hyperpolarized state decays over time. nih.gov The 2-keto-carboxyl group is particularly advantageous due to the exceptionally long T₁ values of these ¹³C spins. nih.gov

For the purpose of monitoring the 2-KGDH-catalyzed reaction, the logical position for a ¹³C label is the C1 carbon, which is lost as carbon dioxide (or bicarbonate in vivo) during decarboxylation. nih.gov However, researchers opted for a double-labeling strategy at the C1 and C2 positions, creating [1,2-¹³C₂]-2-ketoglutarate. nih.gov This specific design allows for the simultaneous monitoring of both the decarboxylation event (via the C1 label) and the subsequent metabolism of the resulting succinate fragment (via the C2 label). nih.gov

In contrast, the uniformly labeled [U-¹³C₅]-2-ketoglutarate was selected for non-hyperpolarized, steady-state ¹³C isotopomer experiments. nih.gov In these studies, extensive homonuclear ¹³C-¹³C coupling can reduce signal intensity in HP-¹³C MRS, making the uniformly labeled version less suitable for that specific application but ideal for detailed analysis of metabolic products in tissue extracts. nih.gov The use of these synthesized probes has successfully demonstrated that the decarboxylation of 2-ketoglutarate can be detected in vivo by ¹³C MRS following the injection of hyperpolarized diethyl [1,2-¹³C₂]-2-ketoglutarate. nih.govresearchgate.net

Applications of Diethyl 2 Acetylglutarate in Medicinal Chemistry Research

Development of Potential Therapeutic Agents

The chemical reactivity of Diethyl 2-acetylglutarate makes it a valuable precursor in the synthesis of various biologically active molecules. Its role as a β-keto ester facilitates reactions like the Pechmann condensation, a key step in the formation of coumarin (B35378) derivatives, which are widely explored in drug discovery. nih.govnih.gov

This compound is a key reagent in the synthesis of coumarin-based structures that are investigated for their potential as anticancer agents. nih.gov The Pechmann condensation reaction between a substituted resorcinol (B1680541), such as 2-methylresorcinol (B147228), and this compound is a fundamental step in creating the coumarin core structure. nih.govnih.govmdpi.com This core can then be further modified to produce a variety of derivatives.

For instance, coumarin-triazole conjugates have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. researchgate.net Some of these novel compounds have shown selectivity towards human cervical cancer cells, demonstrating the potential of using this compound as a foundational building block in the development of new anticancer drug candidates. researchgate.net Mechanistic studies have revealed that such derivatives can induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their therapeutic potential. researchgate.net

Table 1: Synthesis of Anticancer Agent Precursors using this compound

| Starting Materials | Key Reaction | Intermediate Compound | Potential Application |

|---|---|---|---|

| 2-Methylresorcinol, this compound | Pechmann Condensation | Ethyl 3-(7-Hydroxy-4,8-Dimethyl-2-oxo-2H-Chromen-3-yl)propanoate | Precursor for anticancer coumarin derivatives. nih.gov |

| Resorcinol, this compound | Pechmann Condensation | 7-hydroxycoumarin intermediates | Scaffolds for various therapeutic agents. nih.gov |

This compound is an essential starting material in the multi-step synthesis of novel furocoumarin hybrids designed as potential inhibitors of the HIV-1 integrase (IN) enzyme. researchgate.netscispace.comresearchgate.net The synthesis pathway commences with the reaction of resorcinol and this compound to form a coumarin scaffold. researchgate.netscispace.com This scaffold undergoes further chemical transformations to yield N-substituted 3-{3,5-dimethylfuro[3,2-g]coumarin-6-yl}propanamides. researchgate.net

These rationally designed furocoumarin hybrids are evaluated for their ability to inhibit HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net The furan (B31954) ring is considered to play a significant role in the anti-HIV activity of these hybrids. researchgate.net Research has shown that linearly fused furocoumarins tend to be more active against HIV than their angular counterparts. researchgate.net The development of these compounds showcases the utility of this compound in creating complex heterocyclic systems for antiviral drug discovery. researchgate.netresearchgate.net

In the search for new antibacterial agents to combat drug-resistant infections, researchers have targeted the bacterial replicative DNA helicase, an enzyme essential for bacterial survival but not present in a homologous form in humans. nih.gov this compound is used in the synthesis of coumarin-based inhibitors of this enzyme. nih.govlookchem.com The synthesis typically involves a Pechmann condensation of a resorcinol derivative with this compound to produce 7-hydroxycoumarin intermediates. nih.gov These intermediates are then further derivatized to create potent helicase inhibitors. nih.gov

Derivatives synthesized from this compound have demonstrated inhibitory activity against the DNA helicases of Bacillus anthracis (Ba) and Staphylococcus aureus (Sa). nih.gov Certain optimized biphenyl (B1667301) coumarin compounds show significant potency, with IC₅₀ values in the low micromolar range against the DNA duplex strand-unwinding activities of both Ba and Sa helicases. nih.gov These inhibitors function without affecting the single-strand DNA-stimulated ATPase activity of the enzyme. nih.gov The development of these selective inhibitors is a promising strategy for creating new antibacterial drugs that are less likely to exhibit target-based toxicity in mammalian hosts. nih.gov

Table 2: Helicase Inhibitory Activity of a Representative Coumarin Derivative

| Compound | Target Helicase | IC₅₀ (µM) |

|---|---|---|

| Biphenyl Compound 20 | B. anthracis | 3 |

| Biphenyl Compound 20 | S. aureus | 3 |

| Biphenyl Compound 22 | B. anthracis | 1 |

| Biphenyl Compound 22 | S. aureus | 1 |

Data sourced from a study on coumarin-based helicase inhibitors. nih.gov

The increasing prevalence of drug-resistant bacterial infections necessitates the development of novel antibacterials that are not susceptible to existing resistance mechanisms. nih.gov Targeting the replicative helicase is a key strategy in this endeavor. nih.gov Coumarin-based helicase inhibitors, synthesized using this compound, have shown potent antibacterial growth activities that correlate well with their helicase inhibitory activities. nih.gov For example, specific biphenyl compounds exhibited potent minimum inhibitory concentration (MIC) values against B. anthracis and S. aureus, demonstrating their potential as effective antibacterial agents against significant pathogens. nih.gov

Antibacterial Properties of Coumarin-Based Helicase Inhibitors

Role in the Synthesis of Cannabinoid Analogs for Medicinal Investigations

This compound plays a crucial role in a synthetic route toward cannabinoid analogs, specifically the unnatural isomer Δ⁹-cis-tetrahydrocannabinol (Δ⁹-cis-THC). frontiersin.org This synthetic strategy begins with a von Pechmann condensation between olivetol (B132274) and this compound, which yields a coumarin intermediate. frontiersin.orgfrontiersin.org

This intermediate then undergoes a series of chemical transformations. An intramolecular condensation leads to a ketone intermediate, which is subsequently protected. frontiersin.org Hydrogenation of this protected ketone affords a cis-lactone. frontiersin.org This lactone is then treated with a Grignard reagent (MeMgI) followed by hydrolysis to yield an alcohol intermediate. frontiersin.org Finally, acid-catalyzed dehydration of this alcohol produces Δ⁹-cis-THC in good yield. frontiersin.org This synthetic pathway highlights the utility of this compound in constructing the complex, multi-ring system of cannabinoid analogs for further medicinal investigation. frontiersin.org

Research into Metabolic Pathway Monitoring

Metabolic pathway monitoring is a critical aspect of understanding cellular function in both healthy and diseased states. The ability to trace the flow of metabolites through key pathways, such as the tricarboxylic acid (TCA) cycle, can provide invaluable information about cellular energy production and biosynthesis.

The tricarboxylic acid (TCA) cycle is a central metabolic hub in all aerobic organisms, essential for energy production and providing precursors for biosynthesis. nih.gov A key control point in the TCA cycle is the decarboxylation of 2-ketoglutarate, a reaction catalyzed by the enzyme 2-ketoglutarate dehydrogenase (2-KGDH). nih.gov Dysregulation of the TCA cycle has been implicated in a variety of diseases, including cancer and diabetes. nih.gov

To study the flux through the TCA cycle, researchers have utilized cell-permeable ester forms of 2-ketoglutarate that are isotopically labeled with Carbon-13 (¹³C). Once inside the cells, these esters are hydrolyzed to the free acid, which can then enter the TCA cycle. High-resolution ¹³C NMR spectroscopy of liver extracts has shown that these tracers are rapidly taken up and metabolized, leading to the production of labeled glutamate, succinate (B1194679), glucose, and other TCA cycle intermediates within minutes. nih.gov This allows for the detailed tracing of the metabolic fate of 2-ketoglutarate and provides a window into the activity of the TCA cycle.

Key Findings from TCA Cycle Tracing Studies:

| Tracer Compound | Biological System | Key Observation | Reference |

| Uniformly ¹³C labeled Diethyl 2-ketogutarate | Isolated, perfused rat livers | Rapid uptake, hydrolysis, and extensive metabolism into labeled glutamate, succinate, and glucose. | nih.govnih.gov |

| Diethyl [1,2-¹³C₂]-2-ketoglutarate | In vivo (rats) | Production of hyperpolarized [¹³C]bicarbonate in the liver, reflecting flux through 2-KGDH. | nih.govnih.gov |

A significant challenge in using ¹³C NMR spectroscopy for metabolic studies is its inherent low sensitivity, which often requires lengthy signal averaging to obtain meaningful data. nih.gov Hyperpolarized (HP) ¹³C magnetic resonance spectroscopy (MRS) is a cutting-edge technique that dramatically overcomes this limitation by increasing the signal-to-noise ratio of the ¹³C-labeled substrate by several orders of magnitude. nih.gov

In the context of TCA cycle monitoring, researchers have successfully used hyperpolarized Diethyl [1,2-¹³C₂]-2-ketoglutarate to monitor the activity of 2-ketoglutarate dehydrogenase (2-KGDH) in vivo. nih.govnih.gov The process involves polarizing the ¹³C-labeled diethyl 2-ketoglutarate using dynamic nuclear polarization. This hyperpolarized tracer is then injected, and its metabolic conversion can be tracked in real-time.

Experimental Details of a Hyperpolarized ¹³C MRS Study:

| Parameter | Details |

| Hyperpolarized Tracer | Diethyl [1,2-¹³C₂]-2-ketoglutarate |

| Administration | Tail vein injection into fasted rats |

| Detection Method | Dynamic ¹³C spectra collected at 3 Tesla using a ¹³C surface coil over the liver |

| Primary Observation | Appearance of a signal for hyperpolarized [¹³C]bicarbonate within seconds of injection |

The appearance of hyperpolarized [¹³C]bicarbonate is a direct product of the decarboxylation of 2-ketoglutarate by 2-KGDH in the TCA cycle. nih.gov The ability to observe this conversion in real-time provides a direct and non-invasive method for monitoring the flux through this critical enzymatic step. These studies demonstrate the potential of using hyperpolarized ¹³C-labeled metabolic substrates to investigate metabolic pathways in vivo, offering a powerful tool for diagnosing and understanding diseases characterized by altered metabolism. nih.govnih.gov

Analytical and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Diethyl 2-acetylglutarate, specific signals correspond to the different types of protons present in the molecule. For instance, the methylene (B1212753) protons of the ethyl groups and the protons of the glutarate backbone will appear at distinct chemical shifts, providing clear evidence for the compound's structure. nih.gov The integration of these signals gives the ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbons in the ester and acetyl groups are particularly characteristic.

In the synthesis of more complex molecules derived from this compound, such as coumarins, NMR is crucial for confirming the successful transformation. nih.gov For example, in the Pechmann condensation of this compound with a resorcinol (B1680541) derivative, the disappearance of the acetyl methyl signal and the appearance of new aromatic and vinyl proton signals in the ¹H NMR spectrum would confirm the formation of the coumarin (B35378) ring system. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~1.2 | Triplet | -CH₃ (ethyl esters) |

| ¹H | ~2.0-2.5 | Multiplet | -CH₂-CH₂- (glutarate backbone) |

| ¹H | ~2.2 | Singlet | -COCH₃ (acetyl group) |

| ¹H | ~3.6 | Triplet | -CH- (chiral center) |

| ¹H | ~4.1 | Quartet | -OCH₂- (ethyl esters) |

| ¹³C | ~14 | - | -CH₃ (ethyl esters) |

| ¹³C | ~20-35 | - | -CH₂-CH₂- (glutarate backbone) |

| ¹³C | ~30 | - | -COCH₃ (acetyl group) |

| ¹³C | ~50 | - | -CH- (chiral center) |

| ¹³C | ~60 | - | -OCH₂- (ethyl esters) |

| ¹³C | ~170 | - | C=O (ester carbonyls) |

| ¹³C | ~202 | - | C=O (acetyl carbonyl) |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 230.26 g/mol . nih.govnist.gov The fragmentation pattern provides further structural information. Common fragments observed include the loss of an ethoxy group (-OCH₂CH₃), an acetyl group (-COCH₃), or cleavage of the glutarate backbone. nist.gov The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For this compound, prominent peaks are observed at m/z values of 114 and 43. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | 230 | Molecular Ion |

| [M - C₂H₅O]⁺ | 185 | Loss of an ethoxy group |

| [M - CH₃CO]⁺ | 187 | Loss of an acetyl group |

| [CH₃CO]⁺ | 43 | Acetyl cation |

| C₅H₇O₃⁺ | 115 | Fragment from glutarate backbone |

Note: The relative intensities of the peaks can vary depending on the ionization method and the instrument parameters.

In the context of synthesizing derivatives, such as in the preparation of novel cannabinoids where this compound is a key starting material, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds with high accuracy. uniupo.it

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of this compound exhibits strong absorption bands corresponding to the carbonyl groups of the esters and the ketone. nih.gov A strong, broad band is typically observed in the region of 1735-1750 cm⁻¹ for the C=O stretching of the ester groups, and another sharp band around 1715 cm⁻¹ for the C=O stretching of the acetyl ketone. nih.gov The presence of C-O stretching vibrations from the ester groups is also evident in the 1150-1250 cm⁻¹ region. nih.gov

When this compound is used in reactions, IR spectroscopy can monitor the transformation of these functional groups. For example, in the synthesis of coumarins, the disappearance of the acetyl C=O band and the appearance of new bands characteristic of the coumarin lactone and any newly formed hydroxyl groups would be observed. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (alkane) | 2850-3000 | Stretching vibrations |

| C=O (ester) | 1735-1750 | Stretching vibration |

| C=O (ketone) | ~1715 | Stretching vibration |

| C-O (ester) | 1150-1250 | Stretching vibration |

Chromatographic Methods for Purification and Analysis of Reaction Products

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of complex mixtures of volatile and thermally stable compounds.

In the context of reactions involving this compound, GC-MS can be used to identify and quantify the starting material, intermediates, and final products in a reaction mixture. nih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and detected, providing a mass spectrum that can be used for identification by comparison with spectral libraries. This is valuable for assessing the progress and outcome of a reaction, such as in the synthesis of γ-ketoesters. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile for gas chromatography.

HPLC is a primary method for assessing the purity of this compound. sigmaaldrich.com A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. By using a suitable detector, such as a UV-Vis detector, a chromatogram is obtained where the area of the peak corresponding to this compound is proportional to its concentration. A high purity sample will show a single major peak with minimal or no impurity peaks. sigmaaldrich.com This is crucial for ensuring the quality of the compound before its use in further synthetic steps.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Diethyl 2-acetylglutarate

While this compound is a key starting material in various reactions, such as the Pechmann condensation for creating coumarins and the synthesis of unique pyrrole (B145914) derivatives, the methods for its own synthesis are an area ripe for innovation. frontiersin.orgacs.orgresearchgate.netmdpi.com Current synthetic routes can be inefficient, and it has been noted that the compound is not always readily available. google.com

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for producing this compound. This could involve exploring novel catalytic systems, including biocatalysis, to improve yield and reduce waste. The development of asymmetric synthetic routes to produce specific enantiomers of the molecule is another important frontier, which would be highly valuable for creating stereospecific pharmaceuticals.

Table 1: Selected Research on Synthetic Utility of this compound

| Reaction Type | Starting Materials | Product Class | Reference |

|---|---|---|---|

| Pechmann Condensation | Resorcinol (B1680541), this compound | Furocoumarins | researchgate.net |

| Pechmann Condensation | 2-methylresorcinol (B147228), this compound | Coumarins for Nanoparticles | mdpi.com |

| von Pechmann Condensation | Olivetol (B132274), this compound | Cannabinoids (cis-THC) | frontiersin.org |

Advanced Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential, including anticonvulsant drugs. ontosight.ai Its derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities. ontosight.ai The future in this area lies in harnessing its chemical versatility for more targeted and sophisticated drug design.

Rational drug design involves creating molecules that are tailored to interact with specific biological targets. This compound is an excellent scaffold for such endeavors. A notable example is the synthesis of a series of novel furocoumarins, which began with the reaction of resorcinol and this compound. researchgate.netscispace.com These rationally designed compounds were investigated as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. researchgate.netscispace.com

Future work will likely expand on this approach, using this compound as a foundational element to build diverse libraries of compounds. These can then be screened against a wide range of therapeutic targets, from enzymes involved in cancer to receptors implicated in neurological disorders.

Computational tools are becoming indispensable in modern drug discovery. In silico modeling allows researchers to predict how derivatives of a molecule will behave, saving time and resources in the lab. For this compound, these techniques hold immense potential for optimizing its derivatives for therapeutic use. researchgate.net

By using computational chemistry, scientists can model the interaction of various this compound derivatives with their biological targets. This allows for the pre-screening of virtual compounds to identify those with the highest predicted efficacy and lowest potential for side effects. For instance, after synthesizing novel pyrroles from this compound, computational models could be used to further refine their structure to enhance their specific biological activity. researchgate.net Techniques such as genome-scale metabolic modeling, which have been used to optimize the production of organic acids in fungi, could be adapted to predict the metabolic fate and potential bioactivity of new drug candidates derived from this compound. whiterose.ac.uk

Investigation of this compound in Unexplored Biochemical Pathways

While much is known about the chemical reactivity of this compound, its own journey and effects within biological systems are less understood. nih.gov A significant future research area is the investigation of its role, and the role of its metabolites, in previously unexplored biochemical pathways. ru.nl

Metabolomics, the large-scale study of small molecules within cells and biological systems, offers a powerful tool for this exploration. nih.gov By introducing this compound to cell cultures or model organisms and tracking the subsequent changes in their metabolic profiles, researchers could uncover new biological functions. This could reveal, for example, if the compound or its derivatives interact with pathways involved in energy metabolism, cellular signaling, or inflammation. Such discoveries could open up entirely new therapeutic applications for this versatile molecule.

Integration with Nanotechnology for Enhanced Delivery Systems

The intersection of chemistry and nanotechnology is creating revolutionary new ways to deliver drugs within the body. This compound is playing a part in this emerging field. In one study, a coumarin (B35378) was synthesized via a Pechmann condensation using this compound and 2-methylresorcinol. mdpi.comresearchgate.net This coumarin was then used to functionalize biocompatible polymers, poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol) (PEG), to create nanoparticles. mdpi.comresearchgate.net

These functionalized nanoparticles, with sizes ranging from 114–289 nm, represent a sophisticated drug delivery system. mdpi.com The coumarin moiety can provide specific biological targeting or imaging capabilities, while the nanoparticle structure protects the drug payload and controls its release. Future research will likely explore the use of this compound-derived components to create "smart" nanoparticles that can target specific cells, such as cancer cells, and release their therapeutic load only when they reach their destination, improving treatment efficacy and reducing side effects.

Q & A

Q. What are the established synthetic routes for preparing diethyl 2-acetylglutarate, and how can reaction yields be optimized?

this compound is synthesized via acetylation of diethyl glutarate using acetylating agents like acetic anhydride. Optimization involves controlling reaction conditions (temperature, stoichiometry) and purification via fractional distillation. In diazo compound synthesis, it serves as a precursor for α-diazo esters, where yields (~62%) depend on careful handling of diazo intermediates and characterization by NMR and IR spectroscopy .

Q. How is this compound utilized in the synthesis of heterocyclic compounds like coumarins or furocoumarins?

It acts as a key intermediate in multicomponent reactions. For example, condensation with resorcinol under acidic conditions forms coumarin scaffolds, which are further functionalized for biological activity studies. The reaction mechanism typically involves cyclization via keto-enol tautomerism, validated by NMR and LC-MS analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While not classified as highly hazardous, standard precautions include using gloves, eye protection, and working in a fume hood to avoid inhalation. Waste should be neutralized before disposal. Explosive risks arise only when synthesizing derivatives like diazo compounds, requiring strict adherence to safety protocols for diazo intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

NMR is primary for structural confirmation, with diagnostic peaks for ester groups (δ 4.1–4.3 ppm) and acetyl protons (δ 2.3–2.6 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1730–1750 cm). LC-MS is used for molecular weight validation in synthetic intermediates .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ester hydrolysis vs. cyclization) impact the synthesis of this compound-derived heterocycles?

Competing pathways require precise pH and temperature control. For example, acidic conditions favor cyclization to coumarins, while alkaline conditions may hydrolyze ester groups. Kinetic studies using NMR monitoring and DFT calculations can elucidate dominant pathways and transition states .

Q. What strategies resolve discrepancies in spectroscopic data for this compound intermediates, such as unexpected splitting in 1H^1H1H NMR spectra?

Discrepancies often arise from rotameric equilibria or impurities. Strategies include:

Q. How can computational methods (e.g., molecular docking) guide the design of this compound-derived inhibitors for enzymes like HIV-1 integrase?

Docking studies (using software like AutoDock) predict binding affinities of synthesized derivatives. For example, N-substituted furocoumarins derived from this compound show inhibitory activity by occupying the catalytic site of HIV-1 integrase, validated by in vitro assays and SAR analysis .

Q. What are the challenges in scaling up this compound-based reactions from milligram to gram scale while maintaining yield and purity?

Key challenges include:

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed reactions?

The acetyl group enhances electrophilicity at the β-keto position, facilitating nucleophilic attacks in reactions like Michael additions. Steric hindrance from ethyl ester groups can slow reactivity, necessitating catalysts like Fe(CO)-derived complexes to lower activation barriers .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on this compound-derived intermediates?

KIE experiments (e.g., deuterium labeling at the acetyl group) reveal rate-determining steps. For diazo compounds, a primary KIE indicates C-H bond cleavage during diazo transfer, while secondary KIEs suggest transition-state geometry changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.